12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene
Description
This compound belongs to the triazatricyclo[7.2.1.0²⁷]dodeca-triene family, characterized by a rigid bicyclic framework fused with a pyridine moiety.
Properties
IUPAC Name |
pyridin-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15(12-3-1-2-6-17-12)19-10-4-5-14(19)11-8-16-9-18-13(11)7-10/h1-3,6,8-10,14H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENXQIFXWGTNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene typically involves multi-step organic reactions. One common approach is the metal- and column-free synthesis of pyridin-2-yl ureas, which involves one-pot ammonolysis using a wide range of aryl and alkyl amines . This method results in nearly quantitative conversions and is not hindered by donor or acceptor groups on secondary amine rings .
Industrial Production Methods
the principles of green chemistry, such as catalyst-free synthesis and environmentally friendly techniques, are often employed to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis under mild conditions.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: Substitution reactions, particularly involving the pyridine ring, are common and can be achieved using various reagents and conditions.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridin-2-yl derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
Pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone has several scientific research applications:
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of collagen prolyl 4-hydroxylases, leading to reduced collagen expression and potential anti-fibrotic effects . The compound’s structure allows it to bind to these enzymes and disrupt their normal function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Triazatricyclo Core
The triazatricyclo core serves as a scaffold for diverse substitutions, influencing electronic, steric, and solubility properties. Key analogues include:
12-(Furan-2-carbonyl)-4,6,12-triazatricyclo[...] (CAS 1903440-64-1)
- Molecular Formula : C₁₄H₁₃N₃O₂
- Molecular Weight : 255.27 g/mol
- Key Features :
5-tert-Butyl-4,6,12-triazatricyclo[...] (CAS N/A)
- Molecular Formula: Not explicitly stated (likely C₁₃H₁₉N₃ based on ).
- Enhanced lipophilicity compared to carbonyl-containing derivatives, favoring membrane permeability .
5-(Methoxymethyl)-4,6,12-triazatricyclo[...] (SY218717)
- Key Features: Methoxymethyl substitution introduces an ether group, balancing hydrophilicity and flexibility. Potential for improved solubility in aqueous environments compared to alkyl-substituted derivatives .
Functional Group Modifications
Aromatic vs. Aliphatic Substituents
- Pyridine-2-carbonyl : Enhances aromaticity and metal-binding capacity (e.g., coordination with transition metals in catalytic applications).
- Furan-2-carbonyl : Offers lower electron density but improved metabolic stability in biological systems due to reduced susceptibility to oxidative metabolism .
- Alkyl Groups (e.g., tert-butyl, isopropyl) : Increase hydrophobicity, as seen in 5-tert-butyl () and 5-(propan-2-yl) (CAS 1381486-17-4, C₁₂H₁₇N₃) derivatives .
Salt Forms
Tetraazatricyclo Derivatives
The compound 6-(Propan-2-yl)-3,4,5,12-tetraazatricyclo[...] (CAS 1250271-86-3) differs by adding a fourth nitrogen atom:
- Molecular Formula : C₁₁H₁₈N₄
- Key Features: Increased hydrogen-bonding capacity due to additional nitrogen. Lower molecular weight (206.29 g/mol) compared to triazatricyclo derivatives with aromatic substituents. Potential for enhanced interaction with biological targets like enzymes or receptors .
Pharmacological Potential
- Triazatricyclo Derivatives : Structural motifs in kinase inhibitors (e.g., JAK/STAT pathway), as seen in ’s mention of tetrazatricyclo compounds.
- Pyridine vs. Furan Carbonyls : Pyridine derivatives may exhibit stronger binding to ATP-binding pockets due to nitrogen’s lone-pair interactions, while furan analogues might prioritize metabolic stability .
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for 12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene, and how can reaction yields be improved?
Q. How can the structural conformation of this compound be confirmed spectroscopically?
- Methodological Answer : Use a combination of IR (to identify carbonyl stretches at ~1,700–1,720 cm⁻¹ and nitrile groups at ~2,200 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and bridgehead carbons), and mass spectrometry (to verify molecular weight). For instance, reports IR peaks at 3,436 cm⁻¹ (NH) and 2,219 cm⁻¹ (CN) for a related compound, with ¹³C NMR confirming quaternary carbons at 165–171 ppm . Assign NOESY or COSY spectra to resolve stereochemical ambiguities in the tricyclic core.
Advanced Research Questions
Q. What computational strategies are recommended to analyze the electronic properties of this tricyclic system?
Q. How can mechanistic contradictions in cyclization steps during synthesis be resolved?
- Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. For example, highlights pyridine as a solvent for facilitating cyclization via nucleophilic aromatic substitution. If competing pathways (e.g., Schiff base formation vs. Michael addition) are observed, employ isotopic labeling (e.g., ¹⁵N) to track nitrogen migration in the triaza ring .
Q. What strategies are effective for studying structure-activity relationships (SAR) in related tricyclic systems?
- Methodological Answer : Synthesize derivatives with substituent variations (e.g., pyridine vs. pyrazole carbonyl groups) and compare biological or photophysical properties. and provide a template for modifying the carbonyl group while retaining the tricyclic core. Use molecular docking to assess binding affinity with target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for similar compounds?
- Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to resolve conflicts. For example, reports ¹H NMR shifts at δ 7.94 ppm for =CH in a benzylidene derivative, while shows δ 8.01 ppm for analogous protons. Differences may arise from solvent effects (DMSO-d6 vs. CDCl₃); always standardize solvent conditions and reference peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
